An intermediate useful in the preparation of Donepezil.
5,6-Dimethoxy-1-indanone
CAS No.: 2107-69-9
Cat. No.: VC21339322
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2107-69-9 |
---|---|
Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 5,6-dimethoxy-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | IHMQOBPGHZFGLC-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)CCC2=O)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)CCC2=O)OC |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 118-120°C |
Chemical Identity and Structure
5,6-Dimethoxy-1-indanone belongs to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a five-membered ring with a ketone functional group. The presence of two methoxy groups at positions 5 and 6 on the benzene ring imparts specific chemical properties that distinguish it from other indanone derivatives.
Basic Chemical Identifiers
The following table summarizes the key chemical identifiers of 5,6-Dimethoxy-1-indanone:
Parameter | Value |
---|---|
CAS Registry Number | 2107-69-9 |
Molecular Formula | C₁₁H₁₂O₃ |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI Key | IHMQOBPGHZFGLC-UHFFFAOYSA-N |
SMILES Notation | COC1=C(C=C2C(=C1)CCC2=O)OC |
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific literature and commercial catalogs:
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5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
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5,6-Dimethoxyindan-1-one
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2,3-Dihydro-5,6-dimethoxy-1H-inden-1-one
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1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-
Physical Properties
5,6-Dimethoxy-1-indanone exhibits distinctive physical properties that are important for its handling, storage, and application in chemical synthesis.
Physical State and Appearance
At room temperature, 5,6-Dimethoxy-1-indanone appears as a solid crystalline substance. The color ranges from off-white to pale yellow, which can serve as a visual indicator of purity for experienced handlers .
Thermal Properties and Stability
Property | Value | Notes |
---|---|---|
Melting Point | 118-120°C | Important parameter for purity assessment |
Boiling Point | 139°C at 2 mmHg | Under reduced pressure |
Storage Conditions | Sealed in dry container at room temperature | For maintaining stability |
Physical Constants
Property | Value | Comment |
---|---|---|
Density | 1.1503 g/cm³ | Rough estimate |
Refractive Index | 1.4600 | Estimate |
Form | Solid | At standard conditions |
Solubility Profile
5,6-Dimethoxy-1-indanone demonstrates selective solubility in organic solvents. It is notably soluble in:
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Chloroform
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Ethyl Acetate
This selective solubility profile is important for purification procedures and formulation development .
Synthesis and Purification Methods
Synthesis Approaches
While the search results don't provide direct synthesis methods for 5,6-Dimethoxy-1-indanone, they give insights into related compounds. A related compound, 5,6-dimethoxy-1,2-indandione, is synthesized using o-dimethyl ether as a raw material which reacts with hydroxyl pyruvic acid compounds under the action of a catalyst . Similar approaches might be applicable for 5,6-Dimethoxy-1-indanone synthesis with appropriate modifications.
Based on general organic chemistry principles and the information available, 5,6-Dimethoxy-1-indanone could potentially be synthesized through methods such as:
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Friedel-Crafts acylation of 3,4-dimethoxybenzene
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Oxidation of appropriate 5,6-dimethoxy-indene derivatives
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Cyclization reactions of suitably substituted phenethyl derivatives
Purification Techniques
For obtaining high-purity 5,6-Dimethoxy-1-indanone, the following purification methods have been documented:
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Crystallization from methanol (MeOH)
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Subsequent sublimation in vacuum for higher purity
These purification steps are crucial for obtaining the compound at the 97-98% purity levels typically required for research and pharmaceutical applications .
Applications and Uses
5,6-Dimethoxy-1-indanone has several important applications in chemical synthesis and research.
Pharmaceutical Intermediate
One of the most significant applications of 5,6-Dimethoxy-1-indanone is as an intermediate in pharmaceutical synthesis:
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It serves as a key intermediate in the preparation of Donepezil, a medication used in the treatment of Alzheimer's disease .
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The compound is utilized in the synthesis of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acid, which has potential pharmaceutical applications .
Bioactive Derivatives
Derivatives of 5,6-Dimethoxy-1-indanone have shown interesting biological activities:
Thiosemicarbazone derivatives synthesized from 5,6-Dimethoxy-1-indanone have demonstrated inhibitory effects against bovine viral diarrhea virus infection, suggesting potential applications in antiviral research and development .
Research Tool
The compound serves as a valuable building block and research tool in organic chemistry, particularly in studies involving:
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Heterocyclic chemistry
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Medicinal chemistry
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Structure-activity relationship studies
Supplier | Package Size | Price Range (2025) |
---|---|---|
TCI America | 5 g | $120.48 |
TCI America | 25 g | $306.13 |
Thermo Scientific | 5 g and 25 g | Not specified |
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